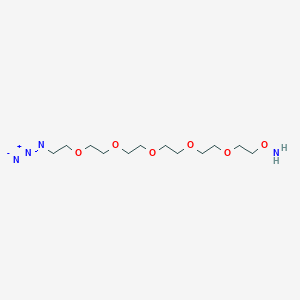

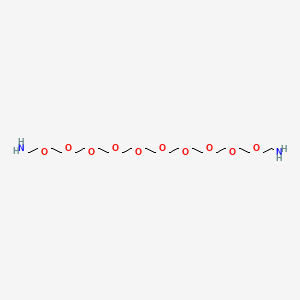

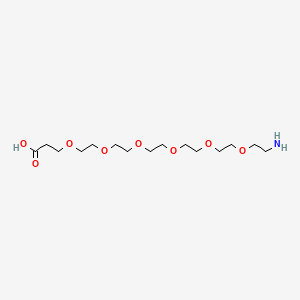

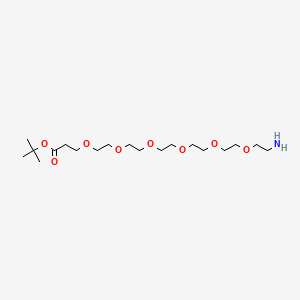

![molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5](/img/structure/B605527.png)

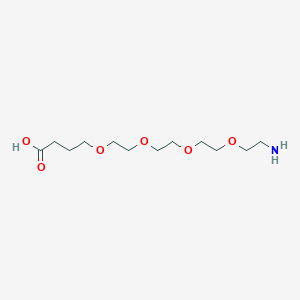

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

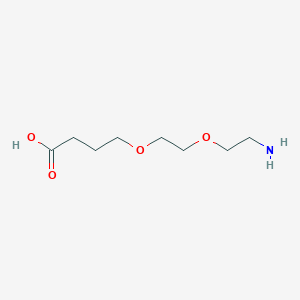

“3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid” is a compound that has been studied for its potential use in the treatment of chronic myeloid leukemia (CML). It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . The compound is also known as AP24534 .

Synthesis Analysis

The synthesis of this compound involves a structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation . A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .Molecular Structure Analysis

The molecular formula of the compound is C17H13N3O2 . The structure of the compound includes a carbon-carbon triple bond linker, which is a key structural feature .Chemical Reactions Analysis

The compound has shown to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC(50)s, and potently inhibited proliferation of corresponding Ba/F3-derived cell lines .Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 291.3 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Cancer Research

Specific Scientific Field:

Oncology and targeted cancer therapy.

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

(referred to as AP24534) is a potent pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant. BCR-ABL is a fusion protein associated with chronic myeloid leukemia (CML). The T315I mutation confers resistance to existing BCR-ABL inhibitors.

Experimental Procedures:

Results:

- Favorable ADME (absorption, distribution, metabolism, and excretion) properties support its potential as a CML treatment, even for patients refractory to existing therapies .

Medicinal Chemistry

Specific Scientific Field:

Drug discovery and development.

Summary of Application:

AP24534 represents a novel chemotype for BCR-ABL inhibition, overcoming resistance conferred by the T315I mutation.

Experimental Procedures:

Same as described above.

Results:

Synthetic Chemistry

Specific Scientific Field:

Organic synthesis.

Summary of Application:

Researchers have explored various synthetic approaches to construct the imidazo[1,2-b]pyridazin-3-yl scaffold, including functionalization at the 3-position.

Experimental Procedures:

Results:

Propriétés

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

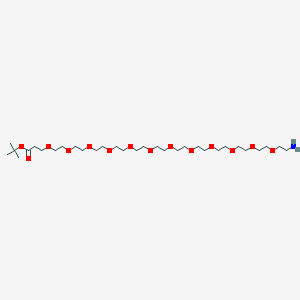

InChI |

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMPXDBRMCTALZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

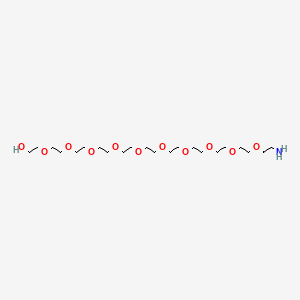

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid | |

CAS RN |

1300690-48-5 |

Source

|

| Record name | AP-24600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-24600 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.